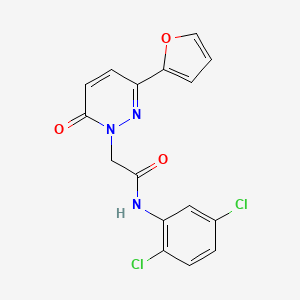![molecular formula C15H13ClN2OS B5644000 3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B5644000.png)
3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a 2-thione group and a 2-(4-chlorophenoxy)ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with 2-(4-chlorophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thione group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzimidazole derivatives without the thione group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: A similar compound with a pyridazinone ring instead of a benzimidazole ring.
1-[2-(4-chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole: A benzimidazole derivative with a methoxymethyl group instead of a thione group.
Uniqueness
3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. The thione group can undergo specific chemical reactions that are not possible with other similar compounds, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-10-9-18-14-4-2-1-3-13(14)17-15(18)20/h1-8H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHBWUCSHWCANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE](/img/structure/B5643919.png)
![2-allyl-9-(3-amino-3-phenylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5643922.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5643930.png)
![3-[5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5643937.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5643939.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5643942.png)
![N-(3'-chlorobiphenyl-3-yl)-1-{[1-(hydroxymethyl)cyclopropyl]carbonyl}-L-prolinamide](/img/structure/B5643949.png)
![2-[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]pyrazine](/img/structure/B5643960.png)
![2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol](/img/structure/B5643971.png)
![cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5643976.png)
![2-[(2-fluorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5643989.png)
PHENYL]METHYL})AMINE](/img/structure/B5643996.png)
![[3-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5643997.png)

